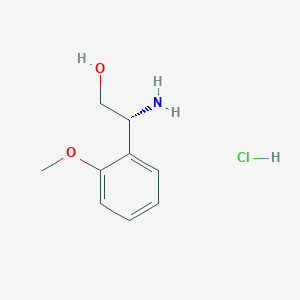

(R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ethanol moiety, making it a versatile intermediate in organic synthesis and a potential therapeutic agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2-methoxyphenylacetone using a chiral reducing agent such as ®-2-methyl-CBS-oxazaborolidine in the presence of borane-tetrahydrofuran complex. The reaction is carried out under an inert atmosphere at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride often involves the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon or Raney nickel to achieve the reduction of the corresponding ketone or aldehyde. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be further reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products

Oxidation: Corresponding ketone or aldehyde.

Reduction: Corresponding amine or alcohol.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the metabolic processes they regulate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxyethanol: A solvent with similar structural features but different functional groups.

2-Acetylphenothiazines: Compounds with a phenothiazine core and similar functional groups, used in the synthesis of heterocyclic systems.

Uniqueness

®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both amino and methoxyphenyl groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a potential candidate for drug development.

Biologische Aktivität

(R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features an amino alcohol structure with a methoxy-substituted phenyl group. Its molecular formula is C9H14ClNO2, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for biological applications. The presence of both an amino group and a hydroxyl group suggests the potential for various interactions with biological targets.

1. Pharmacological Applications

The compound has been studied for its potential applications in various therapeutic areas:

- Neuroprotective Effects : The structural similarity to other neuroprotective agents suggests that this compound may exhibit similar protective effects against neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria, which could lead to its use as an antibiotic agent .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, its interactions with various biological pathways suggest multiple modes of action:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, which may be a mechanism for its therapeutic effects .

- Cell Membrane Interaction : The lipophilic nature of the compound may allow it to disrupt bacterial cell membranes, leading to bactericidal effects .

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with its stereoisomer (S)-2-amino-2-(2-methoxyphenyl)ethanol hydrochloride and other related compounds.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-2-(2-methoxyphenyl)ethanol | Chiral center opposite | Potentially different pharmacodynamics due to chirality |

| (S)-2-Amino-2-(2-methoxyphenyl)ethanol | Chiral center same | Exhibits various biological activities |

| 3-Methoxytyramine | Lacks hydroxyl group | Known for strong neuroprotective effects |

| 4-Methoxyphenethylamine | Different phenolic substitution | Known for stimulant properties |

This table illustrates how variations in structure can lead to significant differences in biological activity and potential applications.

Case Studies

Recent research has highlighted specific case studies involving this compound:

-

Neuroprotective Study : A study demonstrated that this compound exhibited protective effects in neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.

- Methodology : Neuronal cell lines were treated with varying concentrations of the compound, followed by exposure to oxidative agents. Cell viability was assessed using MTT assays.

-

Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed effective inhibition of growth against both Gram-positive and Gram-negative bacteria at concentrations lower than those required for traditional antibiotics .

- Results Summary :

- E. coli: Inhibition zone diameter of 16 mm

- Staphylococcus aureus: Inhibition zone diameter of 15 mm

- Results Summary :

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(2-methoxyphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAVNXAFMBMWPP-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.